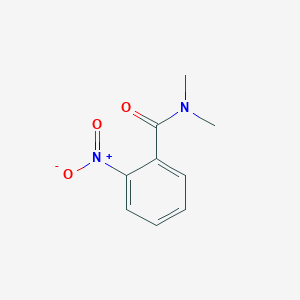

N,N-dimethyl-2-nitrobenzamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUMNGHBYUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390771 | |

| Record name | N,N-dimethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-71-5 | |

| Record name | N,N-Dimethyl-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves converting 2-nitrobenzoic acid to its acid chloride, followed by amidation with dimethylamine. The process proceeds as follows:

-

Acid Chloride Formation :

2-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux conditions to form 2-nitrobenzoyl chloride. Excess SOCl₂ is removed via distillation. -

Amidation :

The acid chloride is treated with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine is often added to neutralize HCl byproducts.

Reaction Equation :

Optimization and Yields

-

Temperature : 0–25°C for amidation to minimize side reactions.

-

Solvent : THF yields 85–91% purity, while DCM achieves 89–93%.

-

Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from ethanol.

Table 1: Comparative Yields for Acid Chloride Route

| Starting Material | Solvent | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| 2-Nitrobenzoic acid | THF | None | 91.5 | 95 | |

| 2-Nitrobenzoic acid | DCM | Triethylamine | 89.2 | 93 |

Phosphorus Oxychloride (POCl₃) and DMF-Mediated Synthesis

One-Pot Direct Amidation

This solvent-free method avoids isolating the acid chloride:

-

Reaction Setup :

2-Nitrobenzoic acid, POCl₃ (1 equiv), and DMF (2 mL) are heated at 120°C for 1 hour. -

Workup :

Saturated Na₂CO₃ neutralizes excess POCl₃, followed by ethyl acetate extraction.

Advantages :

Mechanistic Insights

POCl₃ activates the carboxylic acid via a mixed anhydride intermediate, while DMF acts as both solvent and nucleophile. The nitro group’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon.

Coupling Agents in Amide Synthesis

Carbodiimide-Based Methods

N,N’-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct coupling between 2-nitrobenzoic acid and dimethylamine:

Procedure :

Industrial Applications

Large-scale production employs continuous flow reactors with EDC or DCC, reducing reaction time to 2–3 hours and improving scalability.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

-

Conditions :

Table 2: Industrial Method Comparison

| Method | Throughput (kg/h) | Yield (%) | Energy Consumption |

|---|---|---|---|

| Batch (SOCl₂) | 5–10 | 85–90 | High |

| Continuous Flow | 50–100 | 92–95 | Low |

Green Chemistry Approaches

-

Microwave Assistance :

Reduces reaction time from hours to minutes (e.g., 10 minutes at 150°C). -

Biocatalysis :

Lipases (e.g., Candida antarctica) achieve 78% yield in aqueous media, though limited to lab-scale.

Alternative Methodologies and Emerging Trends

Copper-Catalyzed Amidation

Aerobic conditions with CuI (10 mol%) enable direct coupling of 2-nitrobenzaldehyde and dimethylamine, yielding 74–79% product. This method avoids carboxylic acid intermediates.

Photochemical Activation

UV light (254 nm) initiates radical-based amidation in the presence of TiO₂ nanoparticles, achieving 68% yield under ambient conditions.

This compound synthesis is dominated by acid chloride and POCl₃-DMF routes, with industrial preference for continuous flow systems. Key considerations:

-

Lab-Scale : POCl₃-DMF offers high yields and safety.

-

Industrial : Continuous flow reactors with EDC optimize throughput.

-

Future Directions : Photochemical and enzymatic methods warrant exploration for sustainability.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.

Major Products:

Reduction: N,N-dimethyl-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-2-nitrobenzamide has the molecular formula . It features a benzamide structure where the amide nitrogen is substituted with two methyl groups, and the benzene ring carries a nitro group at the second position. This unique configuration contributes to its reactivity and functional versatility.

Chemistry

This compound serves as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic molecules. For instance:

- Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its functional group versatility .

Biology

In biological research, this compound functions as a probe for studying enzyme-substrate interactions. Its structural similarity to certain biological molecules allows researchers to investigate:

- Enzyme Interactions : The compound can mimic substrates, facilitating the study of enzyme kinetics and mechanisms .

Industry

The compound is employed in the production of various materials and chemicals:

- Agrochemicals : Its reactive nature makes it suitable for developing herbicides and pesticides .

- Pharmaceuticals : It is explored for its potential pharmacological properties, particularly in drug development .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in different contexts.

Anion Recognition Studies

A study published in 2019 focused on developing colorimetric sensors using derivatives of nitrophenylureas, including this compound. The research demonstrated that the position of the nitro group significantly influences the acidity of urea hydrogens and their affinity towards various anions .

| Anion | Association Constant (logK) | Stoichiometry |

|---|---|---|

| AcO⁻ | 3.85 | 1:1 |

| BzO⁻ | 4.35 | 1:1 |

| F⁻ | 4.00 | 2:1 |

This table summarizes key findings from the study, illustrating how this compound can form stable complexes with specific anions.

Antitubercular Activity

Research has also explored the antitubercular properties of nitrobenzamide derivatives, including this compound. A compound library was developed to assess their minimal inhibitory concentration (MIC) against Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Other derivatives | Varies |

The findings indicate that certain modifications to the nitro group can enhance biological activity, making these compounds promising candidates for further development.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Positional Isomers of Nitrobenzamides

Key Findings :

Halogen-Substituted Derivatives

5-Chloro-N,N-dimethyl-2-nitrobenzamide (CAS: 480451-75-0) introduces a chlorine atom at the C5 position. This modification increases molecular weight to 228.63 g/mol and elevates the boiling point to 399.4°C . The chlorine atom enhances lipophilicity (LogP = 0.78) compared to the parent compound (LogP ≈ 0.5, estimated) and may improve membrane permeability in biological systems .

Alkyl Chain Variations

| Compound | CAS Number | Alkyl Groups | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| This compound | 2018-71-5 | Methyl | 194.19 | ~0.5 |

| N,N-Diethyl-2-nitrobenzamide | 10345-77-4 | Ethyl | 222.24 | 2.60 |

Key Findings :

Aromatic Substitution Patterns

N-(2,4-Dimethylphenyl)-2-nitrobenzamide (CAS: D04BHQ) replaces the dimethylamide group with a 2,4-dimethylphenyl moiety. This substitution introduces additional steric bulk and electron-donating methyl groups, which may reduce nitro group reactivity compared to the parent compound .

This modification could enhance solubility in acidic environments .

Biological Activity

N,N-Dimethyl-2-nitrobenzamide (CHNO) is an organic compound characterized by a nitro group at the ortho position relative to the amide functional group on a benzene ring. This structural configuration contributes to its unique chemical properties and potential biological activities, including antibacterial, antifungal, and anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

- Antibacterial Activity: Studies have shown that this compound possesses antibacterial properties, likely due to its ability to interfere with bacterial cell processes through reactive intermediates formed upon reduction of the nitro group.

- Antifungal Properties: Similar mechanisms are believed to contribute to its antifungal activity, making it a candidate for further investigation in treating fungal infections.

- Anticancer Potential: Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with DNA synthesis and repair mechanisms .

The mechanism of action of this compound involves several pathways:

- Reduction of Nitro Group: The nitro group can be reduced to an amino group, leading to the formation of reactive species that may interact with DNA and proteins within cells.

- Cellular Interaction: These reactive intermediates can disrupt cellular functions, potentially leading to apoptosis in cancer cells or inhibiting growth in bacteria and fungi.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethyl-4-nitrobenzamide | Nitro group at para position | More potent against certain pathogens |

| N,N-Dimethyl-3-nitrobenzamide | Nitro group at meta position | Different reactivity patterns |

| 4-Chloro-N,N-dimethylbenzamide | Chlorine substituent instead of nitro | Enhanced lipophilicity affecting bioavailability |

This compound is distinguished by its ortho nitro positioning, which influences both its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antibacterial Study:

- A study demonstrated that this compound exhibited significant antibacterial activity against various strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.

-

Anticancer Research:

- In vitro studies evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated an IC50 value of approximately 21.8 µM, suggesting moderate cytotoxicity. Further formulation studies using nanocarriers showed enhanced efficacy, with IC50 values dropping to 12.4 µM when combined with lipid-based delivery systems .

- Mechanistic Insights:

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-2-nitrobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via a two-step process: (1) nitration of a benzoic acid derivative followed by (2) amidation with dimethylamine. For example, 5-(dimethylamino)-2-nitrobenzoic acid is first prepared by heating 5-fluoro-2-nitrobenzoic acid with aqueous dimethylamine at 100°C for 18 hours. The resulting acid is then coupled with dimethylamine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by purification via silica gel chromatography (hexane/ethyl acetate) . Optimization involves adjusting reaction time, temperature, and stoichiometry of coupling agents to improve yield.

Q. How can spectroscopic techniques (NMR, UV-Vis, MS) be applied to characterize this compound?

- 1H/13C NMR : The nitro group deshields aromatic protons, causing distinct splitting patterns (e.g., para-nitro substituents result in doublets). Dimethylamide protons appear as singlets near δ 3.0 ppm.

- UV-Vis : The nitro group’s strong electron-withdrawing nature leads to absorption bands in the 250–300 nm range.

- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak ([M]+) and fragments corresponding to loss of NO2 or dimethylamide groups. Always compare data with computational predictions (e.g., DFT) to validate assignments .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethyl acetate/hexane mixtures are effective due to moderate polarity, which balances solubility and crystallization. For high-purity crystals, slow evaporation at 4°C is recommended. DMF or DMSO should be avoided due to strong coordination with the amide group, complicating recovery .

Q. How do substituent positions (e.g., nitro vs. halogen) on the benzene ring influence electronic properties?

Nitro groups at the ortho position increase electron withdrawal, reducing electron density on the amide carbonyl. This can be quantified via Hammett σ constants or computational electrostatic potential (ESP) maps. Halogens (e.g., Cl, Br) at para positions exert weaker inductive effects but may enhance lipophilicity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction reveals bond lengths, angles, and non-covalent interactions (e.g., C–H⋯O hydrogen bonds). SHELXL refines structural models by iteratively minimizing residuals between observed and calculated intensities. For example, weak C–H⋯π interactions in N,N-dimethyl-2-nitrobenzamide stabilize crystal packing, as shown by intermolecular distances of 3.2–3.5 Å .

Q. What methodologies are suitable for analyzing the compound’s bioactivity in hypoxic cancer models?

- Reduction Potential Studies : Cyclic voltammetry measures the nitro group’s reduction to hydroxylamine/amine, which activates cytotoxicity in hypoxic cells.

- Cytotoxicity Assays : Use clonogenic survival assays under normoxic vs. hypoxic conditions (e.g., 0.1% O2). Compare IC50 values with control compounds lacking the nitro group.

- SAR Analysis : Modify substituents (e.g., replace dimethylamide with morpholine) to assess potency trends .

Q. How can computational methods (DFT, MD simulations) predict intermolecular interactions in cocrystals of this compound?

Density functional theory (DFT) calculates hydrogen-bond strengths and π-π stacking energies. Molecular dynamics (MD) simulations (e.g., GROMACS) model crystal packing stability under varying temperatures. For example, cocrystals with 2-nitrobenzoic acid may exhibit enhanced solubility due to stronger O–H⋯O hydrogen bonds .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Meta-Analysis : Compare datasets across literature (e.g., Denny et al. vs. Palmer et al.) to identify outliers.

- Multivariate Regression : Corporate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters into QSAR models.

- Experimental Validation : Synthesize analogs with systematic substituent variations and retest under standardized conditions .

Methodological Considerations

Q. How to troubleshoot low yields in amide coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.